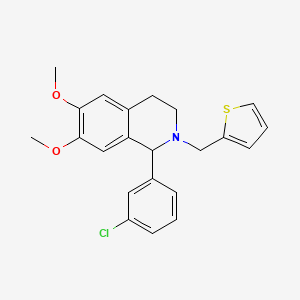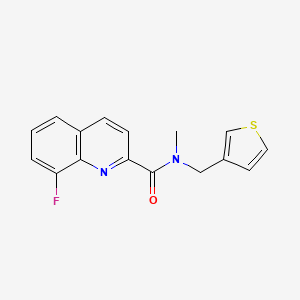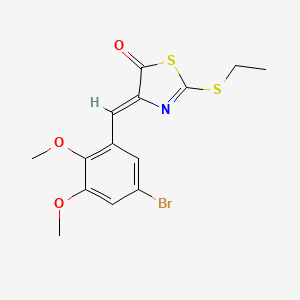![molecular formula C21H28N4O3S B5184560 1-{6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3-pyridazinyl}azepane](/img/structure/B5184560.png)
1-{6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3-pyridazinyl}azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3-pyridazinyl}azepane, commonly known as MPAPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPAPA is a pyridazinylazepane derivative, which means it is a member of the azepane family of compounds. In
作用机制
The mechanism of action of MPAPA is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. In addition, MPAPA has been shown to inhibit the activity of certain enzymes, such as COX-2 and iNOS, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
MPAPA has been shown to have a number of biochemical and physiological effects. In a study by Zhang et al. (2019), MPAPA was found to induce apoptosis in cancer cells and inhibit their growth. In addition, MPAPA was shown to inhibit the production of pro-inflammatory cytokines in a mouse model of acute lung injury, as demonstrated by Lu et al. (2020).
实验室实验的优点和局限性
The advantages of using MPAPA in lab experiments include its high purity and potency, as well as its potential applications in various fields. However, there are also limitations to its use, including its high cost and limited availability.
未来方向
There are many future directions for the study of MPAPA. In the field of medicinal chemistry, further studies could investigate its potential as a treatment for other diseases, such as arthritis and diabetes. In addition, the development of more efficient synthesis methods could help to reduce the cost and increase the availability of MPAPA.
In the field of materials science, future studies could focus on the synthesis of new metal-organic frameworks using MPAPA as a ligand, with potential applications in gas storage and separation.
Conclusion:
In conclusion, MPAPA is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method has been optimized for high yield and purity, and MPAPA has been studied for its potential as an anti-inflammatory and anti-cancer agent, as well as its potential applications in materials science. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields.
合成方法
The synthesis of MPAPA involves the reaction of 4-methyl-3-(4-morpholinylsulfonyl)phenylhydrazine with 3-bromo-6-chloropyridazine in the presence of a base. The resulting product is then treated with sodium hydride and 1-bromohexane to produce MPAPA. The synthesis method has been reported in the literature and has been optimized for high yield and purity.
科学研究应用
MPAPA has been studied for its potential applications in various fields. In the field of medicinal chemistry, MPAPA has been investigated as a potential anti-inflammatory and anti-cancer agent. In a study conducted by Zhang et al. (2019), MPAPA was found to inhibit the growth of cancer cells and induce apoptosis. In another study by Lu et al. (2020), MPAPA was shown to have potent anti-inflammatory effects in a mouse model of acute lung injury.
In addition to its medicinal properties, MPAPA has also been studied for its potential applications in the field of materials science. In a study by Li et al. (2018), MPAPA was used as a ligand in the synthesis of a novel metal-organic framework with potential applications in gas storage and separation.
属性
IUPAC Name |
4-[5-[6-(azepan-1-yl)pyridazin-3-yl]-2-methylphenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-17-6-7-18(16-20(17)29(26,27)25-12-14-28-15-13-25)19-8-9-21(23-22-19)24-10-4-2-3-5-11-24/h6-9,16H,2-5,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUDHOGVBPCVNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCCCC3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{6-[4-Methyl-3-(morpholine-4-sulfonyl)phenyl]pyridazin-3-YL}azepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5184500.png)
![2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-tetrazol-5-yl}methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5184510.png)
![2-methyl-4-({3-[3-(1-methyl-1H-imidazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)-1,3-thiazole](/img/structure/B5184515.png)


![(3aS*,5S*,9aS*)-5-(6-chloro-2H-chromen-3-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5184530.png)
![N-methyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5184536.png)




![N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5184582.png)